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molecular formula C8H4ClF3O2 B1580723 2-Chloro-5-(trifluoromethyl)benzoic acid CAS No. 657-06-7

2-Chloro-5-(trifluoromethyl)benzoic acid

Cat. No. B1580723
M. Wt: 224.56 g/mol
InChI Key: WLXRKCGYQAKHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458844B2

Procedure details

A 250 mL pressure bottle was charged with 2-chloro-5-(trifluoromethyl)phenol triflate (20.6 mmol, 6.76 g), Pd(OAc)2 (1.71 mmol, 384 mg) and dppp (1.71 mmol, 701 mg). The flask was closed with a septum and evacuated three times with argon. Acetonitrile (114 mL), triethylamine (225.3 mmol, 30.7 mL) and water (22.2 mL) were added in succession with the aid of a syringe. The rubber septum was replaced with a teflon lined lid. The flask was pressurized with carbon monoxide (40 psi) and the gas was released. This process was repeated three times and finally the reaction was stirred for 5 min under pressure. The flask was then disconnected from the gas cylinder, immersed in a preheated oil bath (83-85° C.) and stirred for 2 h. The flask was re-pressurized with carbon monoxide and stirred for another 1 h. After the reaction mixture was cooled to room temperature, the pressure was released and it diluted with diethyl ether (250 mL) and 25 mL of 1.0 N NaOH. The sodium salt was extracted into water (2×100 mL). The combined aqueous extracts were acidified with 1.0 N HCl and extracted with diethyl ether (3×100 mL). The combined diethyl ether extracts were washed with brine, dried (MgSO4), filtered and the solution was concentrated in vacuo to furnish a light yellow solid. The solid was dissolved in diethyl ether (100 mL) and extracted with 1.0 N NaOH solution (2×50 mL). The combined aqueous layers were acidified and extracted with diethyl ether (2×100 mL). After the combined organic extracts were washed with brine (100 mL), the dried (MgSO4) solution was filtered and evaporated to dryness to give 1.6 g (35%) of 2-chloro-5-(trifluoromethyl)benzoic acid obtained as a colorless solid, mp 82-83.5° C. HR MS: Obs. mass, 223.9852. Calcd. mass, 223.9851 (M+).
Quantity
30.7 mL
Type
reactant
Reaction Step One
Name
Quantity
22.2 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One
Name
2-chloro-5-(trifluoromethyl)phenol triflate
Quantity
6.76 g
Type
reactant
Reaction Step Two
Name
Quantity
701 mg
Type
reactant
Reaction Step Two
Quantity
384 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(O[C:9]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:10]=1[Cl:19])(C(F)(F)F)(=O)=O.C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(N(CC)CC)C.[C]=[O:57].C([O:60][CH2:61]C)C>[OH-].[Na+].CC([O-])=O.CC([O-])=O.[Pd+2].O.C(#N)C>[Cl:19][C:10]1[CH:11]=[CH:12][C:13]([C:15]([F:18])([F:17])[F:16])=[CH:14][C:9]=1[C:61]([OH:60])=[O:57] |f:5.6,7.8.9,^3:55|

Inputs

Step One
Name
Quantity
30.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
22.2 mL
Type
solvent
Smiles
O
Name
Quantity
114 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
2-chloro-5-(trifluoromethyl)phenol triflate
Quantity
6.76 g
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OC1=C(C=CC(=C1)C(F)(F)F)Cl
Name
Quantity
701 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
Name
Quantity
384 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Three
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Six
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
finally the reaction was stirred for 5 min under pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was closed with a septum
CUSTOM
Type
CUSTOM
Details
evacuated three times with argon
CUSTOM
Type
CUSTOM
Details
immersed in a preheated oil bath
STIRRING
Type
STIRRING
Details
(83-85° C.) and stirred for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for another 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The sodium salt was extracted into water (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 mL)
WASH
Type
WASH
Details
The combined diethyl ether extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to furnish a light yellow solid
EXTRACTION
Type
EXTRACTION
Details
extracted with 1.0 N NaOH solution (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
After the combined organic extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) solution
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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